(1R,2R,5R,7S,8R)-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undecan-8-ol
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Overview
Description
(1R,2R,5R,7S,8R)-2,6,6,8-tetramethyltricyclo[53101,5]undecan-8-ol is a complex organic compound known for its unique tricyclic structure This compound is characterized by its multiple chiral centers and its significant steric hindrance, which contribute to its distinct chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R,5R,7S,8R)-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undecan-8-ol typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the Diels-Alder reaction, which forms the tricyclic core structure. Subsequent steps involve selective functionalization to introduce the hydroxyl group at the desired position. The reaction conditions often require precise control of temperature, pressure, and the use of specific catalysts to ensure the correct stereochemistry.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and purity. Catalysts such as Lewis acids or transition metal complexes are often employed to facilitate the reactions. Additionally, purification steps like crystallization or chromatography are crucial to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(1R,2R,5R,7S,8R)-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undecan-8-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form ketones or carboxylic acids, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming a hydrocarbon.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation with potassium permanganate can yield a carboxylic acid, while reduction with lithium aluminum hydride can produce a hydrocarbon.
Scientific Research Applications
Chemistry
In synthetic chemistry, (1R,2R,5R,7S,8R)-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undecan-8-ol is used as a building block for more complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of natural products and pharmaceuticals.
Biology
In biological research, this compound is studied for its potential bioactivity. Its structural features may interact with biological targets, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. They may exhibit properties such as anti-inflammatory or antimicrobial activity, which are valuable in developing new treatments.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and resins.
Mechanism of Action
The mechanism by which (1R,2R,5R,7S,8R)-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undecan-8-ol exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into binding sites, altering the activity of these targets and modulating biological pathways.
Comparison with Similar Compounds
Similar Compounds
(1R,2R,5R,7S,8R)-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undecane: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
(1R,2R,5R,7S,8R)-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undecan-8-one: Contains a ketone group instead of a hydroxyl group, leading to different reactivity and applications.
Uniqueness
The presence of the hydroxyl group in (1R,2R,5R,7S,8R)-2,6,6,8-tetramethyltricyclo[53101,5]undecan-8-ol makes it unique compared to its analogs
Properties
Molecular Formula |
C15H26O |
---|---|
Molecular Weight |
222.37 g/mol |
IUPAC Name |
(1R,2R,5R,7S,8R)-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undecan-8-ol |
InChI |
InChI=1S/C15H26O/c1-10-5-6-11-13(2,3)12-9-15(10,11)8-7-14(12,4)16/h10-12,16H,5-9H2,1-4H3/t10-,11-,12+,14-,15-/m1/s1 |
InChI Key |
SVURIXNDRWRAFU-GGUBGCTKSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@H]2[C@@]13CC[C@@]([C@@H](C3)C2(C)C)(C)O |
Canonical SMILES |
CC1CCC2C13CCC(C(C3)C2(C)C)(C)O |
physical_description |
Pale yellow to yellow green solid; Sweet fruity cedar-like aroma |
solubility |
Slightly soluble in water Soluble (in ethanol) |
Origin of Product |
United States |
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